molecular formula C10H10F2N2O B15233264 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile

4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile

Cat. No.: B15233264
M. Wt: 212.20 g/mol
InChI Key: ZFDXIHZTLYDAOQ-FWOIEVBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile is a chemical compound characterized by its unique structure, which includes an amino group, a hydroxy group, and two fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzonitrile.

    Formation of Intermediate: The intermediate compound is formed through a series of reactions, including nitration, reduction, and protection of functional groups.

    Final Product:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing purification techniques like crystallization, distillation, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxy groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The fluorine atoms enhance its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorobenzenecarbonitrile: Similar structure but with only one fluorine atom.

    4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-dichlorobenzenecarbonitrile: Similar structure but with chlorine atoms instead of fluorine.

    4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-dimethylbenzenecarbonitrile: Similar structure but with methyl groups instead of fluorine.

Uniqueness

The presence of two fluorine atoms in 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile enhances its chemical stability and binding affinity compared to similar compounds. This makes it a more potent and selective compound for various applications.

Properties

Molecular Formula

C10H10F2N2O

Molecular Weight

212.20 g/mol

IUPAC Name

4-[(1R,2R)-1-amino-2-hydroxypropyl]-2,6-difluorobenzonitrile

InChI

InChI=1S/C10H10F2N2O/c1-5(15)10(14)6-2-8(11)7(4-13)9(12)3-6/h2-3,5,10,15H,14H2,1H3/t5-,10+/m1/s1

InChI Key

ZFDXIHZTLYDAOQ-FWOIEVBISA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=C(C(=C1)F)C#N)F)N)O

Canonical SMILES

CC(C(C1=CC(=C(C(=C1)F)C#N)F)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.